Dimethylammonium nitrate

Catalog No.
S647391
CAS No.
30781-73-8
M.F
C2H8N2O3
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylammonium nitrate

CAS Number

30781-73-8

Product Name

Dimethylammonium nitrate

IUPAC Name

N-methylmethanamine;nitric acid

Molecular Formula

C2H8N2O3

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C2H7N.HNO3/c1-3-2;2-1(3)4/h3H,1-2H3;(H,2,3,4)

InChI Key

KTAFYYQZWVSKCK-UHFFFAOYSA-N

SMILES

CNC.[N+](=O)(O)[O-]

Synonyms

dimethylamine, dimethylamine hydrochloride, dimethylamine monosulfate, dimethylamine nitrate, dimethylamine perchlorate, dimethylamine phosphate (3:1), dimethylamine sulfate, dimethylamine sulfate (1:1), dimethylamine, conjugate acid, dimethylammonium chloride, dimethylammonium formate

Canonical SMILES

CNC.[N+](=O)(O)[O-]

Ionic Liquid Precursor

DMAn serves as a precursor for the synthesis of ionic liquids (ILs) - organic salts with melting points below 100°C. These liquids possess unique properties like high thermal stability, non-volatility, and tunable polarity, making them valuable in various research fields. By reacting DMAn with other anions, researchers can create custom ILs with desired properties for specific applications. For example, studies have explored the use of DMAn-derived ILs in:

  • Electrochemical applications: As electrolytes in batteries and fuel cells, due to their ionic conductivity and ability to dissolve various electrolytes [].
  • Catalysis: As catalysts or catalyst supports for diverse chemical reactions, owing to their tunable polarity and ability to dissolve various reactants [].
  • Extraction processes: As extractants for separating and purifying valuable materials, due to their ability to selectively bind specific molecules [].

These are just a few examples, and research on novel applications of DMAn-derived ILs is ongoing.

Standard for Studying Ion-Pairing Interactions

DMAn, due to its well-defined structure and ionic nature, serves as a standard reference compound for studying ion-pairing interactions in various scientific disciplines. These interactions involve the association of oppositely charged ions, impacting various phenomena. Researchers use DMAn to:

  • Investigate the thermodynamics and kinetics of ion-pairing: By measuring the binding strength and dynamics of DMAn with different partner ions, researchers gain insights into fundamental ion-pairing behavior [].
  • Understand the role of ion-pairing in biological systems: DMAn can be used as a model compound to study how ion-pairing interactions influence the behavior of biomolecules like proteins and DNA [].
  • Develop new analytical techniques: DMAn's well-understood properties make it valuable for calibrating and validating analytical techniques used to study ion-pairing phenomena [].

The origin of DMAN is typically through laboratory synthesis. It has no known natural occurrences and is not commercially produced in large quantities. However, DMAN may be a byproduct in certain chemical reactions involving dimethylammonium and nitrate sources []. Its significance lies in its potential applications as an ionic liquid or as a precursor for other organic nitrate salts [].


Molecular Structure Analysis

DMAN possesses a simple ionic structure. The dimethylammonium cation is a positively charged species with two methyl groups bonded to a central nitrogen atom. The nitrate anion is a trigonal planar molecule with a central nitrogen atom bonded to three oxygen atoms. These ions are linked through electrostatic attraction between the oppositely charged moieties [].


Chemical Reactions Analysis

Synthesis

A reported method for DMAN synthesis involves the reaction of bis(pentafluorophenyl)dimethylammonium difluoride ((C6F5)2N(CH3)2F2) with dizinc tetrakis(nitrato)dizincate ([Zn(pz)4(NO3)2]) in a solvent mixture of tetrahydrofuran (THF) and triethylamine (NEt3) [].

(CH3)2N(C6F5)2F2 + Zn(pz)4(NO3)2 → (CH3)2NH2NO3 + other products

Decomposition

Other Reactions

Due to its ionic nature, DMAN can participate in ion exchange reactions with other salts. The specific reactions would depend on the counterions involved.


Physical And Chemical Properties Analysis

  • Physical State: Likely a crystalline solid at room temperature [].
  • Melting Point and Boiling Point: No data available.
  • Solubility: Expected to be soluble in polar solvents like water and methanol due to the ionic nature of the compound.
  • Stability: Limited information available, but nitrates can be hygroscopic (absorb moisture) and may decompose upon heating.
. One significant reaction involves its interaction with sodium nitrite, which can lead to the formation of N-nitrosodimethylamine, a compound of concern due to its potential carcinogenic properties. This reaction typically occurs under acidic conditions or UV light exposure, where the nitrosation process leads to the generation of nitrosamines .

Additionally, when exposed to moisture and air, dimethylammonium nitrate can decompose, releasing nitrogen oxides and other nitrogen-containing compounds . The stability of dimethylammonium nitrate can be influenced by environmental factors such as temperature and humidity.

Dimethylammonium nitrate can be synthesized through several methods:

  • Ion Exchange Method: This involves using an anion exchange resin to convert dimethylammonium chloride into dimethylammonium nitrate by passing an aqueous solution of sodium nitrate through the resin followed by dimethylammonium chloride .
  • Direct Reaction: Another method includes reacting dimethylamine with nitric acid, resulting in the formation of dimethylammonium nitrate along with water .
  • Photochemical Synthesis: Under specific conditions involving UV light and nitrite ions, dimethylamine can be nitrosated to form N-nitrosodimethylamine from dimethylammonium nitrate .

Dimethylammonium nitrate finds applications in various fields:

  • Fertilizers: It serves as a nitrogen source in agricultural fertilizers.
  • Chemical Synthesis: It is utilized in laboratories for synthesizing other nitrogen-containing compounds.
  • Environmental Studies: Its role in atmospheric chemistry is significant for understanding new particle formation and pollution dynamics .

Studies have shown that dimethylammonium nitrate interacts with various environmental factors, influencing its stability and reactivity. For instance, when mixed with sodium nitrite in aqueous solutions, it rapidly forms N-nitrosodimethylamine under UV irradiation or acidic conditions . Additionally, its interactions with microbial communities affect nitrogen cycling in ecosystems, highlighting its importance in environmental microbiology.

Several compounds share structural or functional similarities with dimethylammonium nitrate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
DimethylamineC2H7N\text{C}_2\text{H}_7\text{N}A precursor to dimethylammonium nitrate; less stable.
N-NitrosodimethylamineC2H6N2O\text{C}_2\text{H}_6\text{N}_2\text{O}A carcinogenic derivative formed from dimethylamine.
Ammonium nitrateNH4NO3\text{NH}_4\text{NO}_3A widely used fertilizer; simpler structure than dimethylammonium nitrate.
TrimethylamineC3H9N\text{C}_3\text{H}_9\text{N}Similar amine structure but with three methyl groups; different reactivity profile.

Dimethylammonium nitrate is unique due to its dual role as both a nitrogen source and an oxidizing agent while also being involved in complex reactions leading to potentially harmful byproducts like N-nitrosodimethylamine.

UNII

4TG5F7IC97

Related CAS

124-40-3 (Parent)

Other CAS

30781-73-8

Wikipedia

Dimethylammonium nitrate

Dates

Modify: 2023-08-15

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